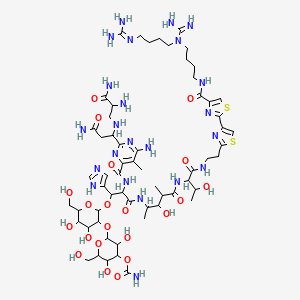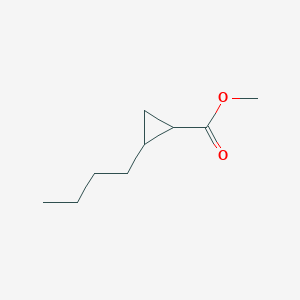
N-エチルエタンアミン;トリフルオロメタンスルホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is a chemical compound with the molecular formula C4H11N.CHF3O3S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in industrial processes as a catalyst or intermediate in the production of other chemicals.
作用機序
Target of Action
N-ethylethanamine;trifluoromethanesulfonic acid, also known as Trifluoromethanesulphonic acid, compound with diethylamine (1:1), primarily targets aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, serving as the substrates for the compound’s catalytic activity .
Mode of Action
The compound acts as a superior catalyst for acylation . It facilitates the C- and/or O-acylation reactions of various substrates under mild and neat or forced conditions . The compound’s strong acidity and water-absorbing property allow it to catalyze electrophilic aromatic nitration in almost quantitative yields .
Biochemical Pathways
The compound’s catalytic activity affects the Friedel–Crafts acylation and Fries rearrangement of aromatic compounds . These are efficient methods that result in satisfactory product yields . The compound broadens the use of various substrates in these reactions .
Result of Action
The compound’s action results in the formation of aryl ketones via C-acylation of the aromatic ring , as well as the formation of phenyl esters via O-acylation . These reactions can occur under mild and neat or forced conditions, broadening the use of various substrates .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of water. Its strong acidity and water-absorbing property allow the transformation it catalyzes to reach completion in a short time at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) typically involves the reaction of trifluoromethanesulfonic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
類似化合物との比較
Similar Compounds
Some compounds similar to methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) include:
- Trifluoromethanesulphonic acid, compound with triethylamine (1:1)
- 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
- Tetrapropylammonium trifluoromethanesulphonate
Uniqueness
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is unique due to its specific combination of trifluoromethanesulfonic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .
特性
CAS番号 |
60933-18-8 |
|---|---|
分子式 |
C5H12F3NO3S |
分子量 |
223.22 g/mol |
IUPAC名 |
diethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C4H11N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h5H,3-4H2,1-2H3;(H,5,6,7) |
InChIキー |
BGIBIBGZOYSFSC-UHFFFAOYSA-N |
SMILES |
CCNCC.C(F)(F)(F)S(=O)(=O)O |
正規SMILES |
CC[NH2+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
Key on ui other cas no. |
60933-18-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





dimethylsilane](/img/structure/B1618348.png)

![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)





![4-[(4-Bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1618365.png)
